Product packaging for 4-Bromo-5-fluoro-2-propoxyaniline(Cat. No.:)

4-Bromo-5-fluoro-2-propoxyaniline

Cat. No.: B13260529
M. Wt: 248.09 g/mol
InChI Key: PTBAVHZGWBVINO-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-propoxyaniline is a substituted aniline compound that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. This chemical features a unique combination of bromo and fluoro substituents on its aromatic ring, alongside a propoxy chain, making it a sophisticated intermediate for the construction of more complex heterocyclic systems. Its structural properties are particularly significant for medicinal chemistry programs targeting enzyme inhibition. Researchers utilize such aniline derivatives as key precursors in the synthesis of quinazoline-based molecules, which are a prominent scaffold in drug discovery for their potential as selective enzyme inhibitors . The presence of distinct halogen atoms and the alkoxy group allows for selective further functionalization via various cross-coupling reactions, facilitating the exploration of structure-activity relationships. This compound is intended for use in a laboratory setting only. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. Store in a cool, well-ventilated place and keep the container tightly closed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrFNO B13260529 4-Bromo-5-fluoro-2-propoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

4-bromo-5-fluoro-2-propoxyaniline

InChI

InChI=1S/C9H11BrFNO/c1-2-3-13-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3,12H2,1H3

InChI Key

PTBAVHZGWBVINO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1N)F)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 5 Fluoro 2 Propoxyaniline and Analogous Aryl Amines

Precursor Synthesis Strategies for 4-Bromo-5-fluoro-2-propoxyaniline

The construction of the this compound molecular framework typically begins with a simpler, commercially available aromatic compound. The strategy revolves around introducing the required functional groups—nitro, bromo, fluoro, and propoxy—in a sequence that leverages their activating or deactivating and ortho-, para-, or meta-directing properties. A plausible synthetic pathway often starts with the nitration of a suitable aromatic substrate, as the nitro group is a strong deactivating group and a meta-director, which significantly influences the position of subsequent substitutions. Furthermore, the nitro group can be readily converted to the target amino group in the final step of the synthesis. youtube.comresearchgate.net

Nitration is a fundamental electrophilic aromatic substitution reaction extensively used in the synthesis of aryl amines. researchgate.net The process involves the introduction of a nitro group (-NO2) onto an aromatic ring. study.com This is typically achieved by using a nitrating mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). libretexts.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. masterorganicchemistry.comorganicchemistrytutor.com The nitroaromatic compounds produced are crucial intermediates, as the nitro group can be easily reduced to an amino group (-NH2) using various reagents, such as iron in acetic acid, stannous chloride (SnCl2), or catalytic hydrogenation. youtube.com

The position of nitration on an aromatic ring already containing substituents like fluorine and bromine is dictated by the combined electronic and steric effects of these halogens. Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion). vanderbilt.edu

When both fluorine and bromine are present, their directing effects must be considered. In the synthesis of precursors for compounds like this compound, nitration of a substituted bromo-fluoro-aniline or a related compound is a key step. For example, the nitration of 2-bromo-5-fluoroaniline with concentrated nitric acid in a sulfuric acid medium yields 2-bromo-5-fluoro-4-nitroaniline (B1526599). google.com The position of the incoming nitro group is directed ortho to the fluorine and meta to the bromine, influenced by the directing power of the amino or protected amino group. The regioselectivity can be controlled by reaction conditions such as temperature and the specific nitrating agent used. researchgate.netnih.gov Alternative nitrating systems, such as bismuth subnitrate with thionyl chloride, can offer high selectivity for mononitration under mild conditions. nih.gov

Table 1: Regioselectivity in Aromatic Nitration

Substrate Nitrating Agent Major Product(s) Reference
Toluene HNO₃ / H₂SO₄ ortho-Nitrotoluene, para-Nitrotoluene vanderbilt.edu
Phenol (B47542) Dilute HNO₃ in aqueous SDS para-Nitrophenol researchgate.net
2-Bromo-5-fluoroaniline Concentrated HNO₃ / H₂SO₄ 2-Bromo-5-fluoro-4-nitroaniline google.com

Direct nitration of primary aromatic amines can be problematic. The strong oxidizing conditions of the nitrating mixture can destroy the molecule, and the amino group (-NH2) can be protonated in the acidic medium to form an anilinium ion (-NH3+). study.com The anilinium ion is a strong deactivating group and a meta-director, which leads to the formation of significant amounts of the meta-nitroaniline isomer, alongside ortho and para products. study.com

To overcome these issues and control the regioselectivity, the amino group is often protected before nitration. study.com Acetylation of the amino group with acetic anhydride (B1165640) to form an acetanilide is a common protection strategy. The resulting acetamido group (-NHCOCH3) is still an activating, ortho-, para-director but is less reactive and sterically bulkier than the amino group. This modification prevents oxidation and primarily directs the incoming nitro group to the para position. After nitration, the protecting acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group. study.com A patent for a synthesis of 2-bromo-5-fluoro-4-nitroaniline describes a route where 2-bromo-5-fluoroaniline is first reacted with an amino-protecting reagent before the nitration step to improve yield and purity. google.com

Table 2: Effect of Amino Group Protection on Nitration Product Distribution of Aniline (B41778)

Reactant Condition Ortho-isomer (%) Meta-isomer (%) Para-isomer (%) Reference
Aniline Direct Nitration 2 47 51 study.com

The introduction of bromine and fluorine onto the aromatic ring is a critical part of synthesizing the target compound. The methods for introducing these two halogens are fundamentally different, reflecting their distinct chemical properties.

Aryl bromides are commonly prepared through electrophilic aromatic substitution. nih.govresearchgate.net This reaction involves treating the aromatic compound with bromine (Br2) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). fiveable.melibretexts.org The catalyst polarizes the Br-Br bond, creating a more potent electrophile (a bromonium ion, Br+) that can attack the electron-rich aromatic ring. fiveable.me The reaction proceeds via a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, before a proton is lost to restore aromaticity. nih.govlibretexts.org

The regioselectivity of bromination is governed by the substituents already present on the ring. Activating groups direct the incoming bromine to the ortho and para positions, while deactivating groups direct it to the meta position. fiveable.me For highly activated rings, such as phenols or anilines, a catalyst may not be necessary. In syntheses of complex molecules, N-bromosuccinimide (NBS) is often used as a milder source of electrophilic bromine, which can provide higher selectivity. nih.gov

Table 3: Common Electrophilic Bromination Systems

Reagent Catalyst / Conditions Substrate Type Reference
Br₂ FeBr₃ Benzene (B151609) and deactivated aromatics fiveable.me
Br₂ Acetic Acid Activated aromatics (e.g., Aniline) -

Introducing fluorine onto an aromatic ring via electrophilic substitution is challenging due to the extreme reactivity of elemental fluorine. libretexts.org Therefore, nucleophilic aromatic substitution (SNAr) is a more common and controllable method for synthesizing aryl fluorides. nih.govmasterorganicchemistry.com

The SNAr mechanism involves the attack of a nucleophile (such as a fluoride (B91410) ion) on an aromatic ring that is activated by the presence of strong electron-withdrawing groups (like -NO2 or -CN) positioned ortho or para to a suitable leaving group (e.g., -Cl, -Br, -NO2). masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile adds to the ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com The presence of electron-withdrawing groups is crucial as they stabilize the negative charge of the Meisenheimer complex, lowering the activation energy for the rate-determining addition step. chemistrysteps.com Interestingly, in SNAr reactions, fluoride can also act as an excellent leaving group, with the order of reactivity often being F >> Cl > Br > I, which is the reverse of what is observed in aliphatic nucleophilic substitutions. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
2-bromo-5-fluoro-4-nitroaniline
2-bromo-5-fluoroaniline
Aniline
p-nitro aniline
m-nitro aniline
o-nitro aniline
Acetic anhydride
Acetanilide
Toluene
ortho-Nitrotoluene
para-Nitrotoluene
Phenol
para-Nitrophenol
Anisole
para-Nitroanisole
Benzene

Alkoxylation Approaches for Proproxy Group Installation

The introduction of an alkoxy group, such as a propoxy group, onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through etherification reactions. For a precursor to this compound, this would likely involve the reaction of a substituted phenol with a propylating agent.

The formation of aryl ethers is a cornerstone of synthetic chemistry, with several methods available for forging the crucial C-O bond.

The Williamson ether synthesis is the most traditional and widely employed method for preparing symmetrical and unsymmetrical ethers. orgchemres.orgchemistrysteps.com This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide or another substrate with a good leaving group (e.g., tosylate, mesylate). chemistrysteps.commasterorganicchemistry.com In the context of synthesizing a precursor for this compound, this would involve the deprotonation of a substituted 4-bromo-5-fluorophenol using a suitable base to form a phenoxide, which then displaces a halide from a propyl halide (e.g., 1-bromopropane or 1-iodopropane). masterorganicchemistry.com

Modern advancements have provided alternatives to the classic Williamson synthesis, particularly through metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, often referred to as Ullmann condensations , are effective for forming diaryl ethers and can also be adapted for alkyl aryl ethers. orgchemres.org These reactions typically couple an aryl halide with an alcohol in the presence of a copper catalyst and a base. More recent developments include copper-catalyzed couplings of phenols with arylboronic acids. researchgate.net Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for C-O bond formation, offering mild conditions and broad substrate scope. synthesisspotlight.com

Another metal-free approach involves the use of diaryliodonium salts to arylate alcohols and phenols under mild conditions, providing a direct route to aryl ethers. organic-chemistry.org

Comparison of Major Aryl Ether Synthesis Methods
MethodTypical ReactantsKey FeaturesPrimary Mechanism
Williamson Ether SynthesisAlkoxide (from Phenol) + Alkyl HalideClassic, versatile, best for primary alkyl halides. orgchemres.orgmasterorganicchemistry.comSN2
Ullmann CondensationAryl Halide + Alcohol/AlkoxideCopper-catalyzed, suitable for hindered substrates. orgchemres.orgOxidative Addition/Reductive Elimination
Buchwald-Hartwig EtherificationAryl Halide/Triflate + AlcoholPalladium-catalyzed, mild conditions, broad scope.Catalytic Cross-Coupling Cycle
Boronic Acid CouplingPhenol + Arylboronic AcidCopper-catalyzed, ligand-free options available. researchgate.netTransmetalation/Reductive Elimination

The efficiency and selectivity of etherification reactions are highly dependent on the reaction conditions. For the Williamson ether synthesis, the choice of base, solvent, and temperature is critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the phenol. masterorganicchemistry.com The choice of solvent can influence the reaction rate and selectivity; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the oxygen anion. masterorganicchemistry.comrsc.org

Temperature also plays a significant role. While some Williamson syntheses proceed at room temperature, others require heating to achieve a reasonable reaction rate. However, higher temperatures can promote competing elimination reactions (E2), especially when using secondary or tertiary alkyl halides. chemistrysteps.com For the installation of a propoxy group, a primary alkyl halide like 1-bromopropane is ideal to minimize this side reaction. masterorganicchemistry.com Recent "green chemistry" approaches have explored solvent-free conditions using microwave irradiation and a mild solid base like potassium carbonate, which can lead to rapid reactions and high yields. orgchemres.org

For copper-catalyzed reactions, the choice of ligand can be crucial, although ligand-free systems have been developed. researchgate.netorganic-chemistry.org The base is also important, with cesium carbonate (Cs₂CO₃) often showing promising results. researchgate.net Optimization involves screening various catalysts, bases, solvents, and temperatures to maximize the yield of the desired alkyl aryl ether. rsc.org

Amination Pathways to Construct the Aniline Moiety

The final key step in synthesizing this compound is the introduction of the amino group to form the aniline structure. The most common and industrially viable strategy is the reduction of a corresponding nitroaromatic precursor, such as 4-bromo-5-fluoro-2-propoxy-1-nitrobenzene.

The conversion of an aromatic nitro group to an amine is a fundamental reductive process with numerous established protocols. The choice of method often depends on the presence of other functional groups in the molecule. For halogenated nitroaromatics, care must be taken to select conditions that avoid hydrodehalogenation (the undesired removal of halogen substituents). researchgate.net

Catalytic hydrogenation is a clean, efficient, and widely used method for the reduction of nitro groups. acs.org This process involves reacting the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

Commonly used catalysts include platinum group metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on activated carbon (e.g., Pd/C, Pt/C). researchgate.netacs.org Nickel catalysts, particularly Raney Nickel, are also frequently employed, especially in industrial applications. researchgate.net The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under pressures ranging from atmospheric to elevated pressures. researchgate.net

While generally effective, catalytic hydrogenation of halogenated nitroaromatics requires careful catalyst selection and control of reaction conditions to maintain high chemoselectivity and prevent cleavage of the carbon-halogen bond. researchgate.net The reaction is highly exothermic, which necessitates careful thermal management to prevent runaway reactions, particularly on a large scale. mt.com

Common Catalysts for Nitroarene Hydrogenation
CatalystTypical SupportKey AdvantagesPotential Issues
Palladium (Pd)Carbon (C)High activity, widely used. youtube.comCan cause hydrodehalogenation. researchgate.net
Platinum (Pt)Carbon (C)Effective, sometimes more selective than Pd. acs.orgCan require acidic promoters.
Nickel (Ni)Raney NiCost-effective for industrial scale. researchgate.netRequires higher pressures/temperatures.
Gold (Au), Silver (Ag)VariousNewer catalysts showing high selectivity. researchgate.netHigher cost, less established.

Chemical reduction offers an alternative to catalytic hydrogenation and can sometimes provide better selectivity, especially for complex molecules. These methods involve the use of stoichiometric reducing agents.

Metal-mediated reductions in acidic media are a classic method. The Béchamp reduction, using iron filings in acidic water (often with HCl or acetic acid), is one of the oldest and most reliable methods for converting nitroarenes to anilines. youtube.comacs.org This method is often favored for its cost-effectiveness and its tolerance of many functional groups, including halogens. Other metals like tin (Sn) or zinc (Zn) in the presence of hydrochloric acid are also effective but can generate significant metallic waste. acs.org

More modern approaches utilize reagents like sodium borohydride (NaBH₄) in the presence of a catalyst, such as nickel sulfide (NiS) or cobalt sulfide (Co₃S₄), which can achieve quantitative conversion with high chemoselectivity, preserving other functional groups like halogens, esters, and amides. researchgate.net Electrocatalytic methods using redox mediators like polyoxometalates are also emerging as a sustainable and highly selective route to anilines, operating at room temperature in aqueous solutions without the need for hydrogen gas or sacrificial chemical reagents. nih.govacs.org

Direct Amination Strategies

Direct amination represents a powerful and efficient approach for the synthesis of aryl amines, offering a more streamlined alternative to traditional multi-step methods that often begin with nitration followed by reduction. These strategies aim to form the C-N bond directly on an aromatic ring. For complex molecules like this compound, direct amination would typically involve coupling a pre-functionalized aromatic halide with an ammonia equivalent.

Prominent among these methods is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. In a hypothetical synthesis of analogous anilines, an appropriately substituted aryl halide or triflate could be coupled with an ammonia surrogate like lithium bis(trimethylsilyl)amide (LiN(SiMeMe₃)₂), followed by hydrolysis to reveal the primary aniline. organic-chemistry.org The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions, especially when dealing with sterically hindered or electronically complex substrates.

Copper-catalyzed methods, such as the Ullmann condensation, provide another classic route for C-N bond formation. Modern variations of this reaction often employ ligands to facilitate the coupling at lower temperatures and under milder conditions. A practical, ligand-free approach involves the use of copper powder to catalyze the amination of aryl halides with aqueous ammonia or primary amines, presenting a greener alternative by avoiding organic solvents. organic-chemistry.org

More recent advancements include metal-free syntheses of arylamines. One such strategy involves the direct amination of phenols, which could be relevant for precursors to 2-propoxyanilines. organic-chemistry.org Additionally, hypervalent iodine reagents have been used to mediate the direct amination of anilines, enabling the cleavage and reconstruction of C(aryl)-NH₂ bonds under mild, metal-free conditions. acs.org This method is particularly noted for its exceptional tolerance of sensitive functional groups. acs.org

Table 1: Comparison of Selected Direct Amination Strategies for Aryl Amines

Method Catalyst/Reagent Amine Source Key Advantages Potential Challenges
Buchwald-Hartwig Amination Palladium complexes (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligands Ammonia surrogates (e.g., LiN(SiMe₃)₂) Broad substrate scope, high functional group tolerance Catalyst cost, potential for competing hydrodehalogenation
Ullmann Condensation Copper powder or Cu(I) salts Aqueous ammonia, aliphatic amines Low-cost catalyst, potential for ligand- and solvent-free conditions Often requires high temperatures, substrate scope can be limited
Metal-Free Phenol Amination None (uses specific aminating reagents) Aminating reagents Avoids transition metals, utilizes readily available phenols Substrate must be a phenol, may require specific activating groups
Hypervalent Iodine-Mediated Hypervalent iodine reagents Alkylamines Metal-free, mild conditions, excellent functional group tolerance Stoichiometric use of iodine reagent, primarily for C-N bond exchange

Multi-Step Convergent and Linear Synthesis Paradigms for this compound

The synthesis of a multi-substituted aromatic compound like this compound typically relies on multi-step strategies. These can be either linear, where functional groups are introduced one after another, or convergent, where different fragments of the molecule are synthesized separately before being combined.

Sequential Functionalization of Aromatic Rings

Sequential functionalization is a common linear approach where the substitution pattern on the aromatic ring is built step-by-step. The order of these steps is critical and is dictated by the directing effects of the substituents. A plausible synthetic route for this compound could start from a simpler, commercially available fluorinated aniline or phenol.

One potential pathway begins with a substituted aniline and involves the following sequence:

Acylation (Protection): The amino group of a starting aniline (e.g., 3-fluoroaniline) is often protected, commonly as an acetanilide, by reacting it with acetic anhydride. acs.orgyoutube.com This protection moderates the activating effect of the amine, prevents unwanted side reactions, and directs subsequent electrophiles to the para position. youtube.com

Electrophilic Bromination: The protected aniline undergoes regioselective bromination. The acetamido group directs the incoming bromine atom primarily to the para position.

Nitration: Introduction of a nitro group is a key step. The directing effects of the existing substituents (fluoro, bromo, and acetamido) would need to be carefully considered to achieve the desired regiochemistry. For instance, a patent for the synthesis of the related 2-bromo-5-fluoro-4-nitroaniline from 2-bromo-5-fluoroaniline involves a nitration step using concentrated nitric and sulfuric acids. google.com

Alkoxylation: An O-propylation step could be performed via a nucleophilic aromatic substitution if a suitable leaving group is present, or by etherification of a phenol precursor.

Reduction and Deprotection: The nitro group is reduced to an amine, typically using reagents like iron in acetic acid, stannous chloride, or catalytic hydrogenation. youtube.com If the original amino group was protected, this step is followed by hydrolysis (e.g., with acid or base) to remove the protecting group and reveal the final aniline. youtube.com

A similar strategy was employed in the four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol, which involved nitration, selective bromination, allylation, and finally, reduction of the nitro group to yield the aniline. mdpi.com This highlights the utility of a nitration-reduction sequence for installing the amine group late in the synthesis.

Strategies for Orthogonal Protection and Deprotection

In a multi-step synthesis involving various functional groups, orthogonal protection is essential. This strategy uses protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain intact. nih.gov

For the synthesis of this compound, the primary amine is the most critical functional group to manage.

Amine Protection: As mentioned, converting the aniline to an acetanilide is a common tactic. acs.org The acetyl group can be removed under hydrolytic conditions (acid or base) at the end of the synthesis. Other common amine protecting groups include tert-butyloxycarbonyl (Boc), which is removed with acid (e.g., TFA), and benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis. researchgate.net The choice of protecting group depends on the stability of other functional groups in the molecule to the deprotection conditions. For example, in a synthesis that requires a final hydrogenation step to reduce a nitro group, a Cbz group would be unsuitable as it would be cleaved simultaneously. A patent describing the synthesis of 2-bromo-5-fluoro-4-nitroaniline explicitly outlines a route where 2-bromo-5-fluoroaniline is first protected before the nitration step to control the reaction's outcome. google.com

Orthogonal Deprotection in Practice: If a hypothetical synthesis involved both an amine and a hydroxyl group that needed to be manipulated independently, one could protect the amine with a Boc group and the hydroxyl with a silyl ether (e.g., TBDMS) or a benzyl ether. The silyl group can be removed with fluoride ions (e.g., TBAF), the Boc group with acid, and the benzyl group with hydrogenolysis, demonstrating a fully orthogonal scheme. nih.govresearchgate.net This level of control is crucial for building complex molecular architectures efficiently.

Green Chemistry Principles in the Synthesis of Halogenated Anilines

The synthesis of halogenated anilines, which are important industrial intermediates, is increasingly being scrutinized through the lens of green chemistry. researchgate.net The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency. sphinxsai.com

Solvent Selection and Minimization

Solvents account for a significant portion of the waste generated in chemical processes. ubc.ca Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Solvent Selection Guides: Several pharmaceutical companies and academic consortia have developed solvent selection guides that rank common solvents based on safety, health, and environmental criteria. ubc.cajk-sci.com Solvents like benzene, chloroform, and N,N-dimethylformamide (DMF) are often classified as "highly hazardous" and their use is discouraged. jk-sci.comwhiterose.ac.uk In contrast, water, ethanol, and 2-methyltetrahydrofuran (2-MeTHF) are considered greener alternatives. whiterose.ac.uk

Aqueous and Solvent-Free Systems: A significant advancement is the use of microwave-assisted synthesis in aqueous solutions, which can eliminate the need for traditional organic solvents. tandfonline.com For example, high-yielding nucleophilic aromatic substitution reactions to produce anilines have been successfully carried out in aqueous ammonium hydroxide under microwave irradiation, avoiding the need for metal catalysts and organic solvents. tandfonline.com

Table 2: Green Chemistry Ranking of Selected Solvents

Solvent Family CHEM21 Ranking Key Issues
Water Water Recommended High boiling point, potential miscibility issues
Ethanol Alcohol Recommended Flammable
Toluene Hydrocarbon Problematic Suspected reproductive toxicity, volatile organic compound (VOC)
Dichloromethane (DCM) Chlorinated Problematic Suspected carcinogen, environmental persistence
N,N-Dimethylformamide (DMF) Amide Hazardous High boiling point, reproductive toxicity
Benzene Hydrocarbon Highly Hazardous Carcinogen

Source: Adapted from CHEM21 solvent selection guides. jk-sci.com

Catalyst Development for Sustainable Synthesis

Catalysis is a core principle of green chemistry, as catalysts can enable more efficient reactions with less waste. The development of sustainable catalysts for aniline synthesis focuses on replacing stoichiometric reagents and improving the performance of existing catalytic systems.

Heterogeneous Catalysts: The catalytic hydrogenation of halogenated nitroarenes is a key industrial route to halogenated anilines. researchgate.net A major challenge is preventing the side reaction of hydrodehalogenation, which reduces yield and produces corrosive byproducts. google.com Research has focused on developing highly selective heterogeneous catalysts. For example, modifying traditional platinum or palladium catalysts by adding other metals (e.g., Cu, Fe) or by treating the catalyst with sulfur compounds can selectively poison the high-activity sites responsible for dehalogenation, significantly improving the selectivity for the desired halogenated aniline. google.commdpi.com Carbon-coated nickel nanocomposites have also been developed as effective catalysts for this transformation. google.com

Electrochemical and Novel Methods: Emerging green technologies aim to replace traditional reduction methods entirely. Researchers have developed an electrochemical method for reducing nitrobenzenes to anilines at room temperature and pressure. specchemonline.com This process uses a redox mediator dissolved in water, with electricity (which can be from renewable sources) driving the reaction. This approach avoids high temperatures, high pressures, and metal catalysts, offering a potentially more sustainable industrial process. specchemonline.com

Advanced Analytical Characterization Techniques for Substituted Aryl Amines in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 4-bromo-2-fluoro-5-propoxyaniline (B3038268), the chemical shifts and coupling patterns of the aromatic protons are highly informative. The aromatic region would be expected to show two signals corresponding to the two protons on the benzene (B151609) ring. The electron-donating propoxy and amino groups, and the electron-withdrawing bromine and fluorine atoms, all influence the precise chemical shifts. The propoxy group would exhibit characteristic signals for the -OCH₂CH₂CH₃ moiety: a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The positions of the signals for the aromatic carbons are influenced by the substituents. For instance, the carbon atom attached to the fluorine would show a large coupling constant (¹JC-F), which is a characteristic feature. The chemical shifts of the aliphatic carbons of the propoxy group would appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for 4-Bromo-2-fluoro-5-propoxyaniline

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic H 6.8 - 7.3 Doublet JH-F ≈ 8-10
Aromatic H 6.7 - 7.1 Doublet JH-H ≈ 2-3
-NH₂ 3.5 - 4.5 Broad Singlet -
-OCH₂- 3.8 - 4.1 Triplet J ≈ 7
-CH₂- 1.7 - 1.9 Sextet J ≈ 7

Predicted ¹³C NMR Data for 4-Bromo-2-fluoro-5-propoxyaniline

Carbon Predicted Chemical Shift (δ, ppm)
C-F 150 - 160 (d, ¹JC-F ≈ 240-250 Hz)
C-NH₂ 135 - 145
C-O 145 - 155
C-Br 100 - 110
Aromatic C-H 115 - 125
Aromatic C-H 110 - 120 (d, ²JC-F ≈ 20-25 Hz)
-OCH₂- 69 - 72
-CH₂- 21 - 24

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For 4-bromo-2-fluoro-5-propoxyaniline, the ¹⁹F NMR spectrum would be expected to show a single resonance. The chemical shift of this signal would be influenced by the electronic environment created by the other substituents on the aromatic ring. The signal would likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

Bromine NMR (⁷⁹Br and ⁸¹Br) is generally less common in routine structural elucidation due to the quadrupolar nature of the bromine nuclei, which leads to very broad signals. However, for specialized research, it could provide information on the electronic environment around the bromine atom.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For 4-bromo-2-fluoro-5-propoxyaniline, a COSY spectrum would show correlations between the adjacent protons in the propoxy chain (-OCH₂-CH₂ -CH₃ ) and between the two aromatic protons. 3wpharm.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra. For example, it would definitively link the proton signal of the O-methylene group to its corresponding carbon signal.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-2-fluoro-5-propoxyaniline would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic propoxy group would be observed around 2850-3100 cm⁻¹. The C-O stretching of the aryl ether would be visible in the 1200-1260 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹.

Predicted IR Absorption Bands for 4-Bromo-2-fluoro-5-propoxyaniline

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500 (two bands)
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 2980
C=C Stretch (Aromatic) 1500 - 1600
C-N Stretch 1250 - 1350
C-O Stretch (Aryl Ether) 1200 - 1260
C-F Stretch 1100 - 1200

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. For 4-bromo-5-fluoro-2-propoxyaniline, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The fragmentation of the molecular ion would likely involve the loss of the propoxy group or parts of it, such as the propyl radical or propene. The loss of the bromine atom is also a common fragmentation pathway for bromo-aromatic compounds. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel chemical entities. Unlike standard mass spectrometry, HRMS measures the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula.

For a substituted aryl amine such as this compound, HRMS can distinguish its unique molecular formula from other molecules with the same nominal mass. The technique provides an exact mass measurement that can be used to confirm the presence and number of bromine, fluorine, oxygen, nitrogen, and carbon atoms, validating the compound's identity. acs.org This level of certainty is critical in synthetic chemistry and regulatory submissions.

LC-MS and GC-MS Coupling for Purity and Identification

Coupling chromatographic separation with mass spectrometry provides a powerful two-dimensional analysis, enhancing both purity assessment and compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of primary aromatic amines. nih.gov Recent advancements in column chemistries and mass spectrometry interfaces allow for the sensitive analysis of these compounds, often without the need for time-consuming derivatization steps that are sometimes required for GC-MS. nih.govresearchgate.net In a typical LC-MS analysis of a sample containing this compound, the HPLC system would first separate the target compound from any starting materials, by-products, or degradation products. The eluent from the HPLC column is then directed into the mass spectrometer, which ionizes the molecules and provides mass data for each separated peak, confirming its identity and assessing its purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, especially for volatile or semi-volatile compounds. mdpi.com While some aromatic amines may require derivatization to improve their volatility and chromatographic behavior, GC-MS offers excellent separation efficiency and sensitive detection. nih.govnih.gov The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. This method is highly effective for quantifying volatile amine impurities and can be used to analyze related halogenated aromatic compounds. rsc.orgresearchgate.net

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental to both analyzing the purity of synthesized compounds and isolating them in a high-purity form for further use.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone of modern pharmaceutical analysis, used to separate, identify, and quantify components in a mixture. sielc.com Developing a robust HPLC method is essential for accurately assessing the purity of this compound.

The success of an HPLC separation hinges on the appropriate selection of the stationary phase (the column) and the mobile phase (the eluent). rjptonline.org For substituted anilines and halogenated aromatic compounds, reversed-phase HPLC is the most common approach.

Stationary Phase: The choice of stationary phase depends on the specific chemical properties of the analyte. For a compound like this compound, several types of columns could be effective. A standard C18 (octadecylsilyl) column is often the first choice due to its versatility and hydrophobic nature. rsc.org For compounds with aromatic rings, phenyl-based stationary phases, such as Phenyl-Hexyl, can offer alternative selectivity through π-π interactions between the stationary phase and the analyte. chromforum.orgmac-mod.com Pentafluorophenyl (PFP) columns are another excellent option for separating halogenated compounds due to unique interactions involving dipole-dipole and charge-transfer mechanisms. chromforum.org

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. rjptonline.orgwur.nl The ratio of these solvents is adjusted to control the retention time of the analyte. Acetonitrile is often preferred for its low viscosity and UV transparency at lower wavelengths. rjptonline.org To improve peak shape and resolution, especially for basic compounds like anilines, a buffer or acid (e.g., formic acid or phosphoric acid) is often added to the mobile phase to control the pH and suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase. researchgate.netsielc.com

Table 1: Typical Starting Conditions for HPLC Method Development

ParameterSelection 1Selection 2Rationale
Stationary Phase C18 (Octadecylsilyl)Phenyl-HexylC18 provides general-purpose hydrophobic retention. Phenyl-Hexyl offers alternative selectivity via π-π interactions with the aromatic ring. rsc.orgmac-mod.com
Mobile Phase A Water with 0.1% Formic AcidWater with 10 mM Ammonium Acetate (B1210297) (pH 5)Formic acid is a common mobile phase modifier for LC-MS compatibility. A buffered mobile phase can improve peak shape for basic amines. researchgate.netsielc.com
Mobile Phase B AcetonitrileMethanolAcetonitrile generally provides better peak shapes and lower backpressure. Methanol is a less expensive alternative. rjptonline.org
Detection UV at 254 nmDiode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for the monitoring of multiple wavelengths simultaneously. mac-mod.comrsc.org

This table is generated based on common practices in HPLC method development for aromatic amines and halogenated compounds.

While analytical HPLC uses small amounts of material for analysis, preparative HPLC is used to purify larger quantities of a compound. teledynelabs.comwarwick.ac.uk This technique is vital in the pharmaceutical industry for isolating high-purity active pharmaceutical ingredients (APIs) and intermediates. gilson.compharmagxp.compharmaceutical-technology.com The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger injection volumes. warwick.ac.uk After synthesis, a crude mixture containing this compound can be injected onto a preparative HPLC system. The developed analytical method is scaled up, allowing for the collection of the pure compound as it elutes from the column, effectively removing impurities. teledynelabs.comgilson.com

Gas Chromatography (GC) Method Development

For the analysis of volatile impurities or for the compound itself if it is sufficiently volatile, Gas Chromatography (GC) is a powerful tool. researchgate.netcapes.gov.br Method development involves optimizing several parameters to achieve good resolution and sensitivity.

Key parameters in GC method development include the choice of the capillary column, carrier gas, temperature program, and detector.

Column: The choice of stationary phase in the capillary column is critical and is based on the polarity of the analytes. A low-polarity column, such as one with a polydimethylsiloxane (B3030410) phase (e.g., DB-1 or HP-1), is a common starting point for general-purpose analysis. For more polar compounds like amines, intermediate or high-polarity columns may provide better separation. mdpi.com

Carrier Gas: Helium is a common carrier gas, providing good efficiency. nih.gov

Temperature Program: The oven temperature is typically programmed to start at a lower temperature and ramp up. This allows for the elution of more volatile compounds first, followed by less volatile compounds at higher temperatures, ensuring efficient separation of all components within a reasonable time. nih.gov

Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and is known for its robustness and wide linear range. researchgate.net For compounds containing nitrogen, a Nitrogen-Phosphorus Detector (NPD) can be used to achieve higher sensitivity and selectivity for the target amine. nih.gov

Table 2: Typical Parameters for GC Method Development

ParameterTypical SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)A general-purpose column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas HeliumProvides good separation efficiency and is inert. nih.gov
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample. nih.gov
Oven Program Initial 50°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 minA typical starting temperature program to separate compounds with a range of boiling points. nih.gov
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)FID is a universal detector for organic compounds. NPD offers enhanced sensitivity for nitrogen-containing compounds like anilines. researchgate.netnih.gov

This table is generated based on common practices in GC method development for volatile and semi-volatile amines.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique widely employed in synthetic organic chemistry to monitor the progress of reactions. libretexts.org Its utility lies in its ability to quickly separate components of a reaction mixture, allowing for a qualitative assessment of the consumption of starting materials and the formation of products. youtube.com

In the context of the synthesis of this compound, TLC serves as an invaluable tool. A typical synthetic route might involve the propoxylation of a substituted aminophenol or the functionalization of a pre-existing aniline (B41778) derivative. Throughout the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate, alongside the starting materials as references. youtube.com

The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation. For substituted anilines, silica (B1680970) gel is a commonly used stationary phase due to its polarity. jcsp.org.pkblogspot.com The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or acetone). sigmaaldrich.com The optimal solvent system is determined empirically to achieve a significant difference in the retention factor (Rf) values between the starting materials and the desired product. The Rf value is a measure of how far a compound travels up the plate and is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. utdallas.edu

For instance, in the synthesis of this compound, the starting material, a more polar precursor, would likely exhibit a lower Rf value, while the less polar product would travel further up the plate, resulting in a higher Rf value. The progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time. Visualization of the spots can be achieved under UV light, or by using staining reagents such as potassium permanganate (B83412) or anisaldehyde, which react with the compounds to produce colored spots. acs.org

A representative, hypothetical TLC analysis for monitoring the synthesis of this compound is presented in the interactive table below.

Time (hours)Starting Material RfProduct RfObservations
00.35-A single spot corresponding to the starting material is observed.
20.350.60A faint product spot appears, while the starting material spot remains intense.
40.350.60The intensity of the product spot increases, and the starting material spot diminishes.
6-0.60The starting material spot has completely disappeared, indicating the reaction is likely complete.

This table is a hypothetical representation of TLC monitoring. Actual Rf values would depend on the specific reaction conditions and TLC system used.

The relationship between the molecular structure of aniline derivatives and their chromatographic behavior is well-documented. The introduction of substituents on the benzene ring alters the polarity of the molecule, thereby influencing its Rf value. nih.gov For this compound, the presence of the halogen atoms (bromo and fluoro) and the propoxy group will influence its polarity relative to the starting materials. jcsp.org.pk

X-Ray Crystallography for Solid-State Structure Determination

The prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. The growth of such crystals can be a challenging yet critical step. For organic compounds like substituted anilines, several techniques can be employed. A common and effective method is slow evaporation of a saturated solution of the compound in a suitable solvent. researchgate.netnih.gov The choice of solvent is crucial and is often determined through trial and error, with the goal of finding a solvent in which the compound has moderate solubility.

Another technique is vapor diffusion, where a solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization. Temperature can also be a key parameter, with slow cooling of a saturated solution often yielding high-quality crystals.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the time of this writing, we can infer expected structural features based on the analysis of closely related substituted aniline derivatives. For instance, the crystal structures of compounds like 4-bromo-N-(4-bromobenzylidene)aniline and 4-bromo-N-(4-bromophenyl)aniline have been reported. nih.govresearchgate.net

Based on these and other studies of substituted anilines, we can predict the likely bond lengths and angles for this compound. The C-N bond length is expected to be influenced by the electronic effects of the substituents on the aromatic ring. adelphi.edu The electron-withdrawing nature of the bromine and fluorine atoms would likely lead to a slight shortening of the C-N bond compared to unsubstituted aniline. Conversely, the electron-donating propoxy group would tend to increase electron density in the ring, potentially counteracting this effect to some extent.

The geometry around the nitrogen atom of the amino group in anilines is typically trigonal pyramidal, with the out-of-plane angle being influenced by the ring substituents. adelphi.edu The steric bulk of the propoxy group at the ortho position to the amine could lead to some distortion of the bond angles around the aromatic ring and may influence the planarity of the molecule.

A hypothetical table of selected predicted bond lengths and angles for this compound is presented below, based on data from related structures and theoretical calculations. researchgate.netacs.orgmdpi.com

Bond/AnglePredicted Value
C-N Bond Length~1.40 Å
C-Br Bond Length~1.90 Å
C-F Bond Length~1.35 Å
C-O (propoxy) Bond Length~1.37 Å
C-N-H Bond Angle~112°
C-C-N Bond Angle~121°

This table presents predicted values based on known data for similar compounds and should be considered an estimation in the absence of a definitive crystal structure.

Computational and Theoretical Investigations of 4 Bromo 5 Fluoro 2 Propoxyaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-5-fluoro-2-propoxyaniline, offering a detailed view of its electronic architecture.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dntb.gov.ua For substituted anilines like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uascispace.com The energy gap between HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability.

Ab Initio Methods for Conformation and Energy Landscapes

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, are employed to study the conformational possibilities and energy landscapes of molecules. nih.govnist.gov For this compound, these methods can predict the most stable three-dimensional structure by calculating the energies of different rotational isomers (rotamers) arising from the rotation around the C-O and C-N bonds. scispace.com

The planarity of the amino group with respect to the phenyl ring is a key conformational feature in substituted anilines. researchgate.netafit.edu Theoretical studies have shown that substituents can alter the out-of-plane angle of the amino group. Electron-withdrawing substituents, particularly at the para position, tend to favor more planar structures. afit.edu Ab initio calculations can map the potential energy surface, identifying the energy barriers between different conformations and thus providing a comprehensive understanding of the molecule's flexibility and preferred shapes. scispace.com

Molecular Modeling and Docking Studies

Molecular modeling techniques provide a visual and quantitative framework to explore the structural and electronic properties of this compound.

Conformational Analysis of the Propoxy Side Chain and Aromatic Ring

The arrangement of the substituents on the aromatic ring is fixed, but their electronic effects influence the ring's geometry and the conformation of the attached groups. pcc.eu Theoretical calculations can precisely determine bond lengths and angles, revealing any distortions from an ideal hexagonal benzene (B151609) ring. scispace.com

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map illustrates the charge distribution from the perspective of an approaching reagent, with different colors representing regions of varying electrostatic potential.

For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative fluorine and oxygen atoms, as well as the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. researchgate.netpressbooks.pub Conversely, regions of positive potential (colored blue) are likely to be found around the hydrogen atoms of the amino group and the aromatic ring, suggesting sites for nucleophilic attack. The presence of both electron-donating and electron-withdrawing substituents creates a complex electrostatic potential landscape, which is crucial for understanding the molecule's reactivity in various chemical reactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its activity or properties, respectively. mdpi.comnih.gov These methodologies are built on the principle that the structural features of a molecule determine its behavior.

For a compound like this compound, QSPR studies can be employed to predict various physicochemical properties such as solubility, boiling point, and viscosity based on calculated molecular descriptors. researchgate.netutq.edu.iq These descriptors can be derived from the compound's 2D structure (topological indices) or 3D structure (geometric and quantum-chemical parameters).

The development of a QSAR/QSPR model involves several key steps:

Data Set Preparation: A diverse set of aniline (B41778) derivatives with known properties is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset using specialized software. nih.gov These can include electronic, steric, and hydrophobic parameters.

Variable Selection: Statistical methods like genetic algorithms or multiple linear regression are used to select the most relevant descriptors that correlate with the property of interest. nih.gov

Model Building and Validation: A mathematical model is constructed to relate the selected descriptors to the property. The predictive power of the model is then rigorously tested using internal and external validation techniques. researchgate.netnih.gov

By applying these methodologies, it is possible to create predictive models for the chemical properties of new aniline derivatives without the need for extensive experimental measurements.

Descriptor Generation and Selection

There is no available research detailing the generation and selection of molecular descriptors for this compound in the context of developing a QSAR model. Such a study would typically involve calculating a wide range of descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters, followed by a selection process to identify the most relevant descriptors correlated with a specific biological activity.

Statistical Validation of Models

As no models have been developed specifically for this compound, there is no information on their statistical validation. The validation of a predictive model is a critical step and would involve various statistical metrics and methods, such as the coefficient of determination (R²), cross-validated R² (Q²), root mean square error (RMSE), and external validation with a test set of compounds. Without a model, these validation processes cannot be applied.

Strategies for Derivatization and Structural Diversification of 4 Bromo 5 Fluoro 2 Propoxyaniline

Functional Group Transformations at the Aniline (B41778) Nitrogen

The primary amine group is a key site for derivatization, enabling the introduction of a wide array of functional groups that can modulate the molecule's electronic and steric properties.

The aniline nitrogen can be readily acylated or sulfonated to form amides and sulfonamides, respectively. These transformations are fundamental in organic synthesis and are typically achieved by reacting the aniline with an appropriate acylating or sulfonylating agent.

Acylation involves the reaction of 4-bromo-5-fluoro-2-propoxyaniline with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride) to yield the corresponding N-aryl acetamide. This reaction is well-documented for structurally similar anilines, such as the synthesis of N-(4-Bromophenyl)acetamide. researchgate.net The resulting amide functionality is a common feature in many biologically active molecules.

Sulfonylation proceeds via the reaction of the aniline with a sulfonyl chloride (e.g., toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to afford the corresponding sulfonamide. These derivatives are known for their chemical stability and their presence in various pharmaceutical compounds.

Table 1: Representative Reagents for Acylation and Sulfonylation

Transformation Reagent Class Example Reagent Product Type
Acylation Acyl Halide Acetyl chloride Amide
Acylation Acid Anhydride Acetic anhydride Amide
Sulfonylation Sulfonyl Halide Toluenesulfonyl chloride Sulfonamide
Sulfonylation Sulfonyl Halide Methanesulfonyl chloride Sulfonamide

Further diversification can be achieved through N-alkylation or N-arylation.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom, typically through reaction with an alkyl halide. This transformation converts the primary aniline into a secondary or tertiary amine, significantly altering its basicity and nucleophilicity.

N-Arylation: The formation of a diarylamine can be accomplished via transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction couples the aniline with an aryl halide or triflate. For fluorinated anilines, reaction conditions may require careful selection of a weak base, such as potassium phenoxide (KOPh), to avoid decomposition of the starting material or product, which can be unstable to heat and strong bases. nih.govnih.gov

The aniline nitrogen serves as a nucleophile for the synthesis of urea (B33335) and thiourea (B124793) derivatives, which are important pharmacophores in medicinal chemistry. nih.gov

The most direct method for synthesizing these derivatives is the reaction of this compound with an isocyanate or an isothiocyanate. organic-chemistry.org This addition reaction is typically high-yielding and atom-economical. For instance, reacting the aniline with phenyl isocyanate would yield an N-phenyl-N'-(4-bromo-5-fluoro-2-propoxyphenyl)urea. A similar reaction with an isothiocyanate would produce the analogous thiourea. The synthesis of a thiourea on a closely related scaffold, (4-bromo-5-fluoro-2-nitrophenyl)thiourea, highlights the feasibility of this transformation. synhet.com Alternative, safer reagents to phosgene, such as N,N'-Carbonyldiimidazole (CDI), can also be employed for urea synthesis. nih.gov

Table 2: Reagents for Urea and Thiourea Synthesis

Target Derivative Reagent Class Example Reagent
Urea Isocyanate Phenyl isocyanate
Urea Phosgene Equivalent N,N'-Carbonyldiimidazole (CDI)
Thiourea Isothiocyanate Allyl isothiocyanate
Thiourea Thiocarbonyl Transfer Thiophosgene

Modification of Halogen Substituents

The carbon-halogen bonds, particularly the C-Br bond, are key sites for diversification, enabling the construction of more complex molecular architectures.

Selective removal of the bromine atom can be achieved through reductive dehalogenation. This process is valuable for synthesizing the corresponding 3-fluoro-6-propoxyaniline derivative. Catalytic hydrogenation is a common method, typically employing a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, allowing for selective cleavage of the C-Br bond under appropriate hydrogenation conditions.

The bromine atom at the C4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-aniline with an organoboron reagent, such as a boronic acid or a boronic ester, to form a biaryl system. nih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or potassium phosphate. researchgate.netmdpi.com This method allows for the introduction of a wide variety of aryl and heteroaryl substituents. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-aniline and a terminal alkyne. organic-chemistry.org The process is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine. soton.ac.ukresearchgate.net The Sonogashira reaction is a highly efficient method for synthesizing aryl alkynes, which are versatile intermediates for further chemical transformations. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Reagents/Catalysts Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, K₂CO₃ Biaryl
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N Aryl Alkyne
Heck Alkene Pd(OAc)₂, PPh₃, Base Arylalkene
Stille Organostannane Pd(PPh₃)₄ Aryl-substituted compound
Buchwald-Hartwig Amine/Amide Pd catalyst, Ligand, Base N-Aryl or N-Amide

Alterations to the Alkoxy Chain

The 2-propoxy group is a key feature that can be manipulated to modulate the steric and electronic properties of the molecule. Modifications to this chain can influence solubility, lipophilicity, and binding interactions of its derivatives. Such alterations typically require an initial ether cleavage to yield the corresponding phenol (B47542), which then serves as a versatile intermediate for re-alkylation.

Homologation and Chain Shortening

The length of the alkoxy chain can be extended (homologation) or reduced. A common and effective method for cleaving aryl alkyl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrogen iodide (HI). This reaction would convert this compound into 2-amino-5-bromo-4-fluorophenol.

Once the phenol is obtained, it can be re-alkylated under Williamson ether synthesis conditions (a base such as K₂CO₃ or NaH and an appropriate alkyl halide).

Homologation: To extend the chain, the intermediate phenol can be reacted with longer-chain alkyl halides such as 1-iodobutane (B1219991) or 1-iodopentane (B145852) to yield butoxy or pentoxy analogues, respectively.

Chain Shortening: To shorten the chain, the phenol can be reacted with ethyl iodide or methyl iodide to produce the corresponding ethoxy or methoxy (B1213986) derivatives.

A proposed reaction scheme is outlined in the table below.

Step Transformation Starting Material Reagents Product
1Ether CleavageThis compoundBBr₃, CH₂Cl₂2-Amino-5-bromo-4-fluorophenol
2aHomologation (Butoxy)2-Amino-5-bromo-4-fluorophenol1-Iodobutane, K₂CO₃, Acetone4-Bromo-2-butoxy-5-fluoroaniline
2bChain Shortening (Ethoxy)2-Amino-5-bromo-4-fluorophenolEthyl iodide, K₂CO₃, Acetone4-Bromo-5-fluoro-2-ethoxyaniline

Introduction of Terminal Functional Groups (e.g., Alkenes, Alkynes, Heterocycles)

The introduction of terminal functional groups at the end of the alkoxy chain opens up possibilities for further reactions, such as click chemistry, cross-coupling reactions, or polymerization. This strategy also relies on the initial O-dealkylation to the phenol intermediate. The subsequent alkylation is performed with a bifunctional reagent containing both a halide and the desired terminal group.

Alkenes: Using allyl bromide as the alkylating agent introduces a terminal double bond, yielding 2-(allyloxy)-4-bromo-5-fluoroaniline. This alkene can be used in metathesis, hydroboration-oxidation, or epoxidation reactions.

Alkynes: Propargyl bromide can be used to install a terminal alkyne, a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles or for Sonogashira coupling. nih.gov

Heterocycles: Alkyl halides bearing a terminal heterocyclic ring (e.g., 2-(2-chloroethoxy)pyridine) can be used to attach heterocyclic moieties, which can significantly influence the pharmacological profile of the resulting molecule.

The table below summarizes potential synthetic routes for terminal functionalization.

Functional Group Alkylating Agent Reagents Product
AlkeneAllyl bromideK₂CO₃, Acetone2-(Allyloxy)-4-bromo-5-fluoroaniline
AlkynePropargyl bromideK₂CO₃, Acetone4-Bromo-5-fluoro-2-(prop-2-yn-1-yloxy)aniline
Heterocycle (Pyridine)2-(2-Chloroethyl)pyridineNaH, DMF4-Bromo-5-fluoro-2-(2-(pyridin-2-yl)ethoxy)aniline

Synthesis of Polycyclic and Fused Ring Systems Incorporating the Aniline Core

The aniline moiety is a powerful precursor for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds.

Quinazoline (B50416) Synthesis via Substituted Anilines

Quinazolines are a class of fused heterocycles that can be synthesized from substituted anilines. A variety of methods are available, often involving the reaction of the aniline with a partner that provides the remaining atoms for the pyrimidine (B1678525) ring. For instance, a thermal Dimroth rearrangement using an appropriate aniline in acetic acid under microwave irradiation can yield quinazoline derivatives. nih.gov Another approach involves the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed, three-component tandem reaction. organic-chemistry.org

Given the structure of this compound, it could be acylated at the amino group with an acyl chloride, followed by cyclization with formamide (B127407) (Niementowski reaction) or other cyclizing agents to form the quinazoline core. The electron-donating propoxy group would facilitate the initial acylation.

Indole (B1671886) and Benzofuran (B130515) Derivatives

Indole Synthesis: The Fischer indole synthesis is a classic method but requires a hydrazine, which could be prepared from the parent aniline. A more direct approach is the Bischler-Möhlau indole synthesis, which involves the reaction of an aniline with an α-haloketone. For example, reacting this compound with 2-chloroacetophenone (B165298) in the presence of a base would be a plausible route to a substituted indole. The reaction proceeds via an α-anilinoketone intermediate which then undergoes acid-catalyzed cyclization and aromatization.

Benzofuran Synthesis: Benzofuran synthesis typically starts from a substituted phenol. lbp.worldrsc.orgnih.gov As described in section 6.3, the propoxy group of the title compound can be cleaved to yield 2-amino-5-bromo-4-fluorophenol. This phenol can then undergo O-alkylation with an α-haloketone (e.g., chloroacetone) followed by an intramolecular cyclization to form the furan (B31954) ring. Alternatively, palladium-catalyzed coupling reactions between o-iodophenols and alkynes are modern and efficient methods for constructing the benzofuran scaffold. nih.gov

The table below outlines a potential synthetic sequence for these heterocycles.

Target Heterocycle Key Intermediate Reaction Partner Proposed Method Product Scaffold
QuinazolineThis compoundAcyl chloride, FormamideNiementowski Reaction5-Bromo-6-fluoro-8-propoxyquinazoline
IndoleThis compoundα-Haloketone (e.g., 2-chloroacetophenone)Bischler-Möhlau SynthesisSubstituted 4-propoxy-5-fluoro-7-bromoindole
Benzofuran2-Amino-5-bromo-4-fluorophenolα-Haloketone (e.g., chloroacetone)O-alkylation & CyclizationSubstituted 7-amino-4-bromo-5-fluorobenzofuran

Stereoselective Synthesis of Chiral Derivatives (if applicable to future derivatization)

Introducing chirality is crucial in the development of many pharmaceuticals. For the scaffold of this compound, stereocenters can be introduced through various strategies.

One common approach is the stereoselective reduction of an imine derived from the aniline. acs.org The aniline can be condensed with a prochiral ketone or aldehyde to form a ketimine or aldimine. Subsequent reduction of this C=N double bond using a chiral reducing agent (e.g., a chiral borane (B79455) or a catalytic asymmetric hydrogenation) can produce a chiral secondary amine with high enantioselectivity. acs.org

Alternatively, a chiral auxiliary can be employed. The aniline could be reacted with a chiral carboxylic acid to form an amide. If a prochiral center exists elsewhere in the molecule, this chiral amide can direct subsequent reactions diastereoselectively. The auxiliary can be removed later in the synthetic sequence.

Finally, stereocenters can be introduced during the construction of fused ring systems. For example, intramolecular aldol (B89426) reactions can be used for the stereoselective synthesis of substituted dihydrobenzofurans. researchgate.netscirp.org If a derivative of this compound were designed to contain the necessary functionalities, a similar stereoselective cyclization could be envisioned.

Strategy Description Example Reaction Potential Chiral Product
Asymmetric ReductionFormation of an imine with a prochiral ketone, followed by reduction with a chiral catalyst.Reaction with acetophenone, then reduction with a chiral borane reagent.Chiral N-(1-phenylethyl)-4-bromo-5-fluoro-2-propoxyaniline
Chiral AuxiliaryAcylation with a chiral acid to form a diastereomeric mixture, followed by separation and cleavage.Reaction with (S)-ibuprofen chloride, chromatographic separation.Enantiopure this compound (after cleavage)
Diastereoselective CyclizationUse of a chiral substrate to direct the formation of a new stereocenter during ring formation.An intramolecular reaction on a pre-functionalized derivative.Chiral fused-ring systems

Role of 4 Bromo 5 Fluoro 2 Propoxyaniline As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites within 4-Bromo-5-fluoro-2-propoxyaniline makes it a highly sought-after precursor for the synthesis of intricate organic compounds. Its utility is particularly pronounced in the construction of heterocyclic scaffolds and as a component in multi-component reactions.

Building Block for Heterocyclic Scaffolds

The aniline (B41778) functional group and the reactive bromine and fluorine atoms on the aromatic ring of this compound provide multiple points for chemical modification, rendering it an ideal starting material for the synthesis of various heterocyclic systems. While specific examples for this exact compound are not extensively documented in publicly available literature, the reactivity of similarly substituted anilines suggests its potential in forming a wide array of heterocyclic rings.

For instance, related bromo-fluoroaniline derivatives are known to participate in cyclization reactions to form benzimidazoles, quinolines, and other fused heterocyclic systems. The amino group can act as a nucleophile or be transformed into a diazonium salt for subsequent reactions, while the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further complexity. The fluorine atom can influence the electronic properties of the molecule and participate in nucleophilic aromatic substitution reactions under specific conditions.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While direct participation of this compound in published MCRs is not readily found, its structural motifs are analogous to those of compounds known to be effective in such transformations.

The aniline moiety can readily react with aldehydes or ketones to form Schiff bases or enamines in situ, which can then participate in a variety of MCRs, such as the Ugi or Passerini reactions. The presence of the halogen substituents could also be exploited in sequential MCR-cross-coupling strategies to rapidly build molecular diversity.

Industrial Scale-Up Considerations for Intermediate Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure high yield and purity, as well as the cost-effectiveness of the entire manufacturing process.

Process Optimization for Yield and Purity

A potential synthetic route to this compound could hypothetically start from a commercially available substituted aniline or phenol (B47542). The key steps would likely involve bromination, nitration, reduction of the nitro group to an amine, and etherification to introduce the propoxy group. The order of these steps would be crucial to control regioselectivity and maximize the yield of the desired isomer.

Hypothetical Synthesis Pathway and Optimization Points:

StepTransformationKey Parameters for Optimization
1Nitration of a suitable precursorChoice of nitrating agent (e.g., nitric acid, potassium nitrate), reaction temperature, solvent, and reaction time to control the position of the nitro group.
2BrominationSelection of brominating agent (e.g., N-bromosuccinimide, bromine), catalyst (if any), and reaction conditions to ensure selective bromination at the desired position.
3EtherificationChoice of propylation agent (e.g., 1-bromopropane, propyl iodide), base (e.g., potassium carbonate, sodium hydride), solvent, and temperature to achieve efficient O-alkylation.
4Reduction of Nitro GroupSelection of reducing agent (e.g., iron/acetic acid, catalytic hydrogenation), catalyst, pressure, and temperature to ensure complete and clean reduction to the aniline.

Purification at each stage would be critical to remove by-products and ensure the high purity of the final intermediate. Techniques such as crystallization, distillation, and chromatography would need to be optimized for large-scale operation.

Cost-Effectiveness of Raw Materials and Reagents

The economic viability of producing this compound on an industrial scale is heavily dependent on the cost and availability of the starting materials and reagents.

Table of Potential Raw Materials and Reagents and Cost Considerations:

MaterialPotential RoleCost-Effectiveness Considerations
Substituted Phenol/AnilineStarting MaterialMarket price, availability from multiple suppliers, and purity.
Nitric Acid / Sulfuric AcidNitrating AgentsBulk pricing, handling and storage costs, and waste disposal costs.
Bromine / N-BromosuccinimideBrominating AgentPrice volatility of bromine, and the cost-effectiveness of using NBS for better selectivity.
1-Bromopropane / Propyl IodidePropylating AgentCost comparison between the two reagents and their reactivity.
Iron / Catalysts (e.g., Palladium)Reducing Agents / CatalystsCost of the metal, catalyst loading, and potential for catalyst recovery and reuse.
Solvents (e.g., Ethanol, Toluene)Reaction MediumBulk purchase price, recycling and recovery costs, and environmental impact.
Bases (e.g., Potassium Carbonate)ReagentCost per kilogram and ease of handling on a large scale.

A thorough cost analysis would involve evaluating different synthetic routes, optimizing reaction conditions to maximize yield and minimize waste, and sourcing raw materials from cost-effective suppliers without compromising on quality.

Future Research Directions and Methodological Innovations in Substituted Aniline Chemistry

Development of Novel Catalytic Systems for Functionalization

The direct functionalization of the aniline (B41778) core via C-H activation is a primary area of focus, as it offers a more atom-economical route compared to traditional cross-coupling methods. Future research is centered on creating innovative catalytic systems to control regioselectivity (ortho, meta, para) and expand the scope of possible transformations.

Key Research Thrusts:

Transition Metal Catalysis: While palladium and rhodium catalysts have been instrumental, new systems are being explored to overcome existing limitations. researchgate.net Research is moving towards using less expensive and more abundant metals like nickel and copper for C-H functionalization, such as trifluoromethylation. researchgate.net A significant challenge is achieving meta-selectivity, which has been addressed by using ruthenium(II) complexes with specialized mono-protected amino acid (MPAA) ligands. researchgate.net

Photoredox and Electrochemical Catalysis: These methods offer alternative activation pathways that can proceed under mild conditions. researchgate.net Visible-light-induced photocatalysis, for instance, has been used for the para-selective C-H functionalization of anilines with diazomalonates using an Iridium(III) photocatalyst. nih.gov This approach avoids N-H insertion and proceeds via a radical-radical cross-coupling mechanism. nih.gov

Acceptorless Dehydrogenative Aromatization: A novel approach for synthesizing primary anilines involves the dehydrogenative aromatization of cyclohexanones with ammonia. nih.gov A recently developed magnesium hydroxide-supported palladium nanoparticle catalyst (Pd@Mg(OH)₂) facilitates this reaction without the need for a hydrogen acceptor, which is a significant step towards greener synthesis. nih.gov This system shows high selectivity for primary anilines by preventing the formation of secondary amine byproducts. nih.gov

Table 1: Comparison of Emerging Catalytic Systems for Aniline Functionalization
Catalytic SystemTargeted SelectivityKey AdvantageExample TransformationReference
Ruthenium(II) with MPAA Ligandsmeta-C-H FunctionalizationOvercomes traditional ortho/para preferencemeta-alkylation researchgate.net
Ir(III) Photocatalystpara-C-H FunctionalizationMild, visible-light conditions; radical pathwaypara-alkylation with diazomalonates nih.gov
Pd@Mg(OH)₂ NanoparticlesPrimary Aniline SynthesisAcceptorless, high selectivity for primary aminesDehydrogenative aromatization of cyclohexanones nih.gov

Flow Chemistry Approaches for Continuous Synthesis of Anilines

Flow chemistry, or continuous-flow synthesis, is rapidly being adopted for the production of anilines and their derivatives. This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scalability.

Key Innovations:

Chemoenzymatic Synthesis: Researchers have developed continuous-flow systems that utilize immobilized enzymes. nih.govacs.org For example, a packed-bed reactor with an immobilized nitroreductase has been used for the continuous reduction of aromatic nitro compounds to anilines. nih.gov This biocatalytic method operates at room temperature and pressure, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts, and shows high chemoselectivity. nih.govacs.org

Multi-step Sequential Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, continuous process. This has been demonstrated in the two-step synthesis of N-aryl aziridines from anilines, where the Sandmeyer reaction to form an aryl azide (B81097) is followed by a ruthenium-catalyzed addition to a styrene. akjournals.com This integrated process allows for the safe handling of potentially hazardous intermediates like aryl azides.

Enhanced Hydrogenation Processes: Continuous-flow hydrogenation of nitroarenes is a common method for producing anilines. Recent work has focused on improving selectivity for intermediates like N-arylhydroxylamines by using additives such as 4-Dimethylaminopyridine (DMAP) with a Pt/C catalyst in a flow reactor. mdpi.com This approach significantly inhibits the over-reduction to aniline, even at higher temperatures. mdpi.com

Table 2: Advances in Continuous-Flow Synthesis of Anilines
MethodologyKey FeatureAdvantageExample ApplicationReference
Immobilized NitroreductaseBiocatalytic reduction in a packed-bed reactorSustainable, mild conditions, avoids precious metalsContinuous synthesis of various anilines from nitroarenes nih.govacs.org
Sequential Sandmeyer/AziridinationIntegration of two distinct reaction stepsSafe handling of intermediates, rapid optimizationSynthesis of N-arylaziridines from anilines akjournals.com
DMAP-Mediated HydrogenationUse of an additive to control selectivityHigh selectivity for N-arylhydroxylamine intermediatesSelective reduction of nitroarenes mdpi.com

Application of Machine Learning in Reaction Prediction and Optimization for Aryl Amine Synthesis

Machine learning (ML) is emerging as a powerful tool to accelerate research in aryl amine chemistry. By analyzing large datasets from experiments, ML models can predict reaction outcomes, optimize conditions, and even suggest novel reaction pathways, thereby reducing the time and cost of laboratory work.

Current Applications:

Reaction Yield Prediction: ML algorithms, such as random forests, can reliably predict the conversion rate of reactions even with small datasets. pku.edu.cn By using molecular descriptors derived from quantum chemical calculations as inputs, models have achieved high predictive performance (R² > 0.95) for amide bond synthesis involving aromatic amines. pku.edu.cn

Prediction of Toxicological Properties: Aromatic amines are a class of compounds where mutagenicity is a concern. nih.gov ML models, particularly hierarchical support vector regression (HSVR), have been developed to predict the mutagenicity of aromatic amines with high accuracy, providing a valuable tool for early-stage safety assessment. nih.gov

Elucidating Structure-Reactivity Relationships: In high-throughput experimentation (HTE), data science and ML can decipher complex relationships between ligand structure and catalytic activity. acs.orgacs.org For the challenging N-arylation of cyclic amines, ML models helped identify the specific structural features of phosphine (B1218219) ligands that led to high yields and enantioselectivity, even from a highly skewed dataset where most ligands were inactive. acs.orgacs.org This insight is crucial for rational ligand design.

Table 3: Machine Learning Applications in Aryl Amine Chemistry
ML ApplicationAlgorithm/MethodObjectiveKey Finding/OutcomeReference
Yield PredictionRandom ForestPredict conversion rate of amide bond synthesisHigh accuracy (R² > 0.95) achieved with small experimental datasets pku.edu.cn
Mutagenicity PredictionHierarchical Support Vector Regression (HSVR)Predict mutagenicity of aromatic aminesHSVR model proved to be accurate and robust for toxicological endpoint prediction nih.gov
Ligand Feature IdentificationLinear Support Vector MachinesIdentify ligand features for successful Pd-catalyzed N-arylationPinpointed phosphorinanes as a privileged ligand class from HTE data acs.orgacs.org

Exploration of New Derivatization Pathways for Enhanced Structural Diversity

Expanding the structural diversity of anilines is crucial for discovering new drug candidates and materials. Research is focused on developing novel synthetic methods that allow for the introduction of a wider range of functional groups and structural motifs.

Emerging Strategies:

Isosteric Replacement: Anilines can have metabolic liabilities in drug candidates. acs.org A key research direction is their replacement with saturated carbocyclic bioisosteres, such as aminobicyclopentanes (aminoBCP) and aminonorbornanes (aminoNB). acs.org These saturated mimics can improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties while preserving biological activity. acs.orgcresset-group.com The challenge lies in developing flexible synthetic routes to access these more complex, three-dimensional structures. acs.org

Site-Selective Functionalization: Gaining access to less common substitution patterns is a major goal. A recently developed Brønsted acid-catalyzed reaction enables the meta-amination of anisidines, reversing the conventional ortho/para selectivity. nih.gov This provides a direct route to meta-substituted anilines, which are otherwise difficult to synthesize. nih.gov

Combinatorial Biosynthesis: The substrate promiscuity of certain enzymes can be harnessed to create novel structures. nih.gov For example, multisubstrate terpene synthases can accept non-canonical prenyl substrates, leading to terpenoids with unusual carbon skeletons. nih.gov While this has been explored extensively in natural product synthesis, applying similar principles of combinatorial biosynthesis and enzymatic modification to aniline derivatives could unlock new areas of chemical space.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-5-fluoro-2-propoxyaniline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of an aniline precursor. For example:

Halogenation : Introduce bromo and fluoro groups via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or F₂ gas with appropriate directing groups.

Propoxy Introduction : Perform alkoxylation via nucleophilic substitution (e.g., Williamson ether synthesis) using 1-bromopropane and a deprotonated aniline intermediate.
Optimization strategies:

  • Use anhydrous conditions and inert atmospheres to prevent side reactions.
  • Employ catalysts like CuI for Ullmann-type coupling if steric hindrance from substituents occurs .
  • Monitor reaction progress via HPLC (≥95% purity standards as in ) and adjust stoichiometry to favor propoxy group incorporation.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing para-bromo from ortho-fluoro groups). ¹⁹F NMR is critical for verifying fluoro substituent placement .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% as per GC/HPLC standards in ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., monoisotopic mass ~250–300 Da range, similar to analogs in ).

Advanced Research Questions

Q. How do the electronic effects of bromo, fluoro, and propoxy substituents influence the regioselectivity of further functionalization reactions?

  • Methodological Answer :
  • Bromo : Strongly deactivating (-I effect), directs electrophiles to meta positions.
  • Fluoro : Moderately deactivating (-I) but ortho/para-directing due to resonance (+M).
  • Propoxy : Strongly activating (+M), directs electrophiles to ortho/para positions.
    Contradictions arise when multiple substituents compete. For example:
  • In Suzuki-Miyaura coupling (using phenylboronic acids as in ), bromo may act as a leaving group, while propoxy directs cross-coupling to specific sites.
  • Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies can mitigate contradictions in reported reactivity data when comparing this compound with its structural analogs?

  • Methodological Answer :
  • Steric vs. Electronic Effects : Propoxy groups introduce steric bulk, potentially slowing reactions compared to smaller analogs like 4-bromo-2-methoxyaniline (). Use low-temperature kinetics studies to isolate electronic contributions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents favor radical pathways.
  • Cross-Validation : Compare reactivity with deuterated analogs (e.g., deuterated acetophenones in ) to track isotopic effects on reaction mechanisms.

Q. How can computational chemistry aid in predicting the stability and degradation pathways of this compound under varying storage conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model degradation under thermal stress (e.g., predicting cleavage of the propoxy group at elevated temperatures).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify vulnerable sites (e.g., C-Br bonds are prone to hydrolysis).
  • Storage Recommendations : Store at 0–6°C in amber vials (as per PRTR guidelines in ) to minimize light/thermal degradation .

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